Ethyl 5-(2-amino-2-oxoethoxy)-2-tert-butyl-1-benzofuran-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-(2-amino-2-oxoethoxy)-2-tert-butyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-5-21-16(20)14-11-8-10(22-9-13(18)19)6-7-12(11)23-15(14)17(2,3)4/h6-8H,5,9H2,1-4H3,(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUITGVIMZYCIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)N)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(2-amino-2-oxoethoxy)-2-tert-butyl-1-benzofuran-3-carboxylate is a complex organic compound notable for its unique molecular structure, which includes a benzofuran core, an ethoxy group, and a tert-butyl substituent. The molecular formula of this compound is , with a molecular weight of approximately 399.50 g/mol. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
Structural Characteristics
The compound features several functional groups, including:
- Amine Group : Contributes to the compound's reactivity and potential biological activity.
- Carboxylate Group : Enhances solubility and may facilitate interactions with biological targets.
The presence of the tert-butyl group is particularly significant as it may improve the compound's lipophilicity, thus enhancing its bioavailability compared to similar compounds lacking this feature .
Biological Activities
Preliminary studies indicate that compounds similar to this compound exhibit a range of biological activities, including:
- Antioxidant Activity : The benzofuran scaffold has been associated with antioxidant properties, which can mitigate oxidative stress in biological systems.
- Antimicrobial Effects : Initial findings suggest potential antibacterial properties, particularly in inhibiting bacterial tyrosinase activity .
Table 1: Comparison of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Mitigates oxidative stress | |
| Antimicrobial | Inhibits bacterial tyrosinase | |
| Antitumor | Potential anticancer properties |
The biological activity of this compound is likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.
- DNA Intercalation : The benzofuran core can intercalate with DNA, potentially leading to antiproliferative effects in cancer cells .
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of benzofuran derivatives. For instance:
- Tyrosinase Inhibition : A study on furan-oxadiazole structural hybrids showed significant inhibition of bacterial tyrosinase, suggesting that derivatives like this compound could exhibit similar or enhanced activity .
- Antimalarial Activity : Related compounds have demonstrated antimalarial effects in vitro against resistant strains of Plasmodium falciparum, indicating potential therapeutic applications for treating malaria .
Preparation Methods
Bromination and Dehydrohalogenation
Initial synthesis begins with 2-tert-butyl-5-hydroxybenzofuran (Compound 1a in). Bromination using bromine (Br₂) in dichloromethane yields 2,3-dibromo-2,3-dihydrobenzofuran (2a′ ), which undergoes dehydrohalogenation with potassium hydroxide (KOH) in methanol-tetrahydrofuran (THF) to form 3-bromo-2-tert-butylbenzofuran (2a ) (87% yield).
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Bromination | Br₂ (2 eq) | CH₂Cl₂ | RT, 30 min | 97% |
| Dehydrohalogenation | KOH (2 M) | MeOH-THF | RT, 30 min | 87% |
Introduction of the Ethoxycarbonyl Group
The 3-position of the benzofuran ring is functionalized via Suzuki-Miyaura coupling with ethyl boronate esters. For example, coupling 2a with ethyl 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-carboxylate (3 ) using PdCl₂(dppf)·CH₂Cl₂ and potassium phosphate (K₃PO₄) in acetonitrile (MeCN) produces ethyl 3-bromo-2-tert-butylbenzofuran-5-carboxylate (4a ) (20% yield).
Installation of the 2-Amino-2-oxoethoxy Side Chain
The 5-position hydroxyl group is modified through etherification followed by amination to introduce the acetamide moiety.
Etherification with Glycidyl Derivatives
Reaction of 5-hydroxy-2-tert-butylbenzofuran-3-carboxylate with 2-chloroacetamide in the presence of potassium carbonate (K₂CO₃) in ethanol (EtOH) yields the intermediate 5-(2-chloro-2-oxoethoxy)-2-tert-butylbenzofuran-3-carboxylate. Subsequent amination with aqueous ammonia (NH₃) or ammonium chloride (NH₄Cl) in dimethyl sulfoxide (DMSO) replaces the chloride with an amine group.
Optimization Note
Alternative Route: Cyanohydrin Hydrolysis
An alternative pathway involves coupling the benzofuran core with cyanoethyl glycidyl ether , followed by hydrolysis of the nitrile group to an amide. Treatment with hydrogen peroxide (H₂O₂) and potassium carbonate (K₂CO₃) in DMSO selectively oxidizes the nitrile to a primary amide.
Final Esterification and Purification
The ethyl ester group at the 3-position is introduced either early in the synthesis (e.g., via Suzuki coupling with ethyl boronate) or post-functionalization through esterification of the carboxylic acid intermediate.
Direct Esterification
Refluxing the carboxylic acid derivative (obtained by hydrolysis of the nitrile intermediate) with ethanol (EtOH) and sulfuric acid (H₂SO₄) produces the target ester. Purification via silica gel chromatography with hexane-ethyl acetate (7:3) achieves >95% purity.
Crystallization Techniques
Recrystallization from isopropyl ether (i-Pr₂O) yields colorless crystals, as confirmed by melting point analysis (72–75°C) and ¹H-NMR spectroscopy.
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, acetonitrile-water gradient) confirms ≥98% purity, with retention time 12.3 min.
Industrial-Scale Production Considerations
Cost-Effective Catalyst Systems
Replacing PdCl₂(dppf)·CH₂Cl₂ with palladium acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) reduces catalyst costs by 40% without compromising yield.
Waste Management
Bromide byproducts are neutralized with sodium thiosulfate (Na₂S₂O₃), achieving >99% removal efficiency.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Bromination-Coupling | 5 | 14% | 220 | Moderate |
| Cyanohydrin Hydrolysis | 4 | 18% | 190 | High |
| Direct Amination | 3 | 22% | 170 | Low |
Q & A
Q. How can researchers investigate synergistic effects when this compound is used in multi-target therapies?
- Methodological Answer :
- Network Pharmacology (Cytoscape) : Maps compound-target-disease networks to identify synergistic pathways .
- Combinatorial Assays : Pair with standard drugs (e.g., cisplatin in cancer) and measure combination indices (CI <1 indicates synergy) using Chou-Talalay analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
